Ticarcillin (disodium)

Catalog No.
S12911327
CAS No.
M.F
C15H14N2Na2O6S2
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticarcillin (disodium)

Product Name

Ticarcillin (disodium)

IUPAC Name

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C15H14N2Na2O6S2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1

InChI Key

ZBBCUBMBMZNEME-UBXQQCHXSA-L

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Ticarcillin disodium is a semisynthetic antibiotic belonging to the penicillin class, specifically designed to exhibit broad-spectrum bactericidal activity. Its chemical structure is characterized by the presence of a thiophen-3-ylacetyl side group, which enhances its efficacy against various bacterial strains. Ticarcillin primarily functions by inhibiting bacterial cell wall synthesis, specifically targeting the cross-linking of peptidoglycan, a critical component of bacterial cell walls. This inhibition occurs through the binding and inactivation of penicillin-binding proteins, particularly transpeptidases, essential for bacterial cell division and integrity .

The molecular formula of ticarcillin disodium is C15H14N2Na2O6S2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{Na}_{2}\text{O}_{6}\text{S}_{2}, and it has a molecular weight of approximately 384.427 g/mol . The compound is often used in combination with clavulanic acid to counteract the effects of beta-lactamases produced by certain resistant bacteria .

That are pivotal to its antibacterial action:

  • Beta-lactam Ring Opening: The antibiotic's mechanism involves the opening of the beta-lactam ring when it interacts with penicillin-binding proteins, leading to irreversible inactivation of these proteins that are crucial for cell wall synthesis .
  • Formation of Acyl-Enzyme Complex: Upon binding to transpeptidases, ticarcillin forms an acyl-enzyme complex, which prevents the cross-linking of peptidoglycan layers, ultimately resulting in bacterial lysis and death .
  • Hydrolysis by Beta-lactamases: Ticarcillin is susceptible to hydrolysis by beta-lactamases, which can render it ineffective against certain strains of bacteria that produce these enzymes .

Ticarcillin exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. Its effectiveness includes:

  • Gram-negative Bacteria: Particularly effective against organisms such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.
  • Gram-positive Bacteria: While it has some activity against gram-positive cocci like Staphylococcus aureus, its efficacy is generally reduced compared to other penicillins due to susceptibility to beta-lactamase enzymes produced by these organisms .

The pharmacokinetics of ticarcillin shows a half-life of approximately 1.1 hours, with about 45% protein binding in plasma .

Ticarcillin disodium can be synthesized through several methods:

  • Chemical Modification: Ticarcillin is derived from penicillin G through chemical modifications that include the introduction of a thiophen-3-ylacetyl group at the amino position.
  • Semi-synthesis: The compound can be produced semi-synthetically from natural penicillins by altering the side chains to enhance its spectrum of activity and stability against beta-lactamases.
  • Salt Formation: The disodium salt form is prepared by neutralizing ticarcillin with sodium hydroxide or sodium bicarbonate, improving its solubility and stability for pharmaceutical formulations .

Ticarcillin disodium is primarily used in clinical settings for:

  • Treatment of Infections: It is indicated for various infections caused by susceptible bacteria, particularly respiratory tract infections, urinary tract infections, and skin infections.
  • Combination Therapy: Often used in combination with clavulanic acid to broaden its antibacterial spectrum and overcome resistance mechanisms posed by beta-lactamase-producing bacteria .

Ticarcillin may interact with several other drugs, which can influence its efficacy and safety profile:

  • Anticoagulants: There may be an increased risk of bleeding when ticarcillin is administered with anticoagulants due to potential alterations in coagulation factors.
  • Other Antibiotics: Concurrent use with other antibiotics may lead to antagonistic effects or increased risk of adverse reactions.
  • Diuretics: The combination with diuretics may necessitate careful monitoring due to potential renal implications .

Ticarcillin shares structural and functional similarities with several other antibiotics. Here are some notable comparisons:

Compound NameSpectrum of ActivityResistance MechanismUnique Features
CarbenicillinBroad (similar to ticarcillin)Susceptible to beta-lactamasesLess effective against Pseudomonas
PiperacillinBroad (including Pseudomonas)Susceptible to beta-lactamasesExtended spectrum; often combined with tazobactam
AmpicillinBroad (gram-positive focus)Susceptible to beta-lactamasesMore effective against gram-positive bacteria
AmoxicillinBroad (gram-positive focus)Susceptible to beta-lactamasesBetter oral bioavailability than ticarcillin

Ticarcillin's uniqueness lies in its specific effectiveness against certain resistant strains when combined with clavulanic acid, allowing it to maintain potency where other similar compounds may fail due to degradation by beta-lactamases .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

428.00886708 g/mol

Monoisotopic Mass

428.00886708 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

Explore Compound Types